molecular formula C12H17NO2 B1400305 Ethyl 3-(3-amino-2-methylphenyl)propanoate CAS No. 757179-63-8

Ethyl 3-(3-amino-2-methylphenyl)propanoate

Cat. No. B1400305
M. Wt: 207.27 g/mol
InChI Key: WDQUKUHXGZYOQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves multiple steps. One notable route starts with 4-(methylamino)-3-nitrobenzoic acid as a starting material. The final product is characterized using techniques such as IR spectroscopy , 1H NMR , and single crystal X-ray crystallography .

Scientific Research Applications

Crystal Structure and Interactions
Ethyl 3-(3-amino-2-methylphenyl)propanoate's applications in scientific research primarily involve its utilization in understanding crystal packing and molecular interactions. Zhang et al. (2011) examined ethyl derivatives showcasing N⋯π and O⋯π interactions, which are rare nonhydrogen bonding interactions forming distinct crystal structures. These interactions play a crucial role in the assembly of molecular crystals, providing insights into the design of new materials with desired properties (Zhang et al., 2011).

Synthetic Methodologies
A significant application of ethyl 3-(3-amino-2-methylphenyl)propanoate is in the synthesis of complex molecules. Nagel et al. (2011) presented a short and effective method to synthesize this compound, showcasing its importance in organic synthesis and chemical research. The methodology employs a tandem Knoevenagel condensation/alkylidene reduction, highlighting the compound's versatility and potential as a building block in organic chemistry (Nagel, Radau, & Link, 2011).

Pharmacological Studies
While direct studies on Ethyl 3-(3-amino-2-methylphenyl)propanoate are limited, related compounds have been investigated for pharmacological applications. For example, research on N-alkyl-arterenols, including ethyl variants, explores their pharmacological effects, providing a basis for the study of ethyl 3-(3-amino-2-methylphenyl)propanoate in similar contexts (Marsh Dt, Pelletier Mh, & Rosenbaum Ca, 1948).

Material Science
In the realm of material science, the compound's derivatives have been examined for their potential in creating new materials. Trejo-Machin et al. (2017) explored phloretic acid, structurally related to ethyl 3-(3-amino-2-methylphenyl)propanoate, as a renewable building block for polybenzoxazine, highlighting the compound's potential in developing sustainable materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

properties

IUPAC Name

ethyl 3-(3-amino-2-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)8-7-10-5-4-6-11(13)9(10)2/h4-6H,3,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQUKUHXGZYOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C(=CC=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-amino-2-methylphenyl)propanoate

Synthesis routes and methods

Procedure details

Under argon, 10.844 g (108 mmol) of ethyl prop-2-enoate were added dropwise to a solution of 7.8 g (36.1 mmol) of 1-bromo-2-methyl-3-nitrobenzene, 25 ml (180.5 mmol) of triethylamine, 2.197 g (7.22 mmol) of tri-2-tolylphosphine and 810 mg (3.6 mmol) of palladium(II) acetate in 200 ml of DMF, and the mixture was then stirred at 125° C. for 36 h. After cooling to room temperature, the reaction mixture was stirred with saturated aqueous ammonium chloride solution and the organic phase was separated off. The aqueous phase was extracted three times with tert-butyl methyl ether, and the combined organic phases were washed with saturated sodium chloride solution and dried over sodium sulfate. After filtration, the solvent was removed to dryness under reduced pressure. The residue obtained was purified by flash chromatography on silica gel (mobile phase petroleum ether/ethyl acetate 3:1). This gave 6.6 g (27.2 mmol, content 97%, 75% of theory) of the intermediate ethyl (2E)-3-(2-methyl-3-nitrophenyl)prop-2-enoate as a colorless solid. 6.6 g (27.2 mmol, content 97%) of this solid were dissolved in 200 ml of ethanol, 500 mg of palladium on carbon (10%) were added at room temperature and the mixture was hydrogenated under atmospheric pressure overnight. After the reaction had gone to completion, the reaction solution was filtered through kieselguhr and the filtrate obtained was concentrated under reduced pressure. This gave 5.47 g (26.38 mmol, content 97%, 97% of theory) of the title compound as a colorless solid.
Quantity
10.844 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.197 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
810 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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